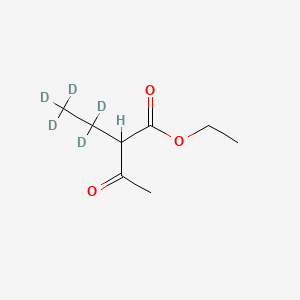

2-Acetyl-butanoic-d5 Acid Ethyl Ester

Vue d'ensemble

Description

2-Acetyl-butanoic-d5 Acid Ethyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-butanoic-d5 Acid Ethyl Ester typically involves the esterification of 2-acetyl-butanoic-d5 acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-butanoic-d5 Acid Ethyl Ester undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-acetyl-butanoic-d5 acid and ethanol.

Reduction: 2-acetyl-butanoic-d5 alcohol.

Oxidation: Various oxidation products depending on the specific conditions.

Applications De Recherche Scientifique

Metabolic Studies

One of the primary applications of 2-acetyl-butanoic-d5 acid ethyl ester is in metabolic research. The compound serves as a tracer in studies examining metabolic pathways involving ketone bodies. Its deuterated form allows researchers to track its incorporation into metabolic intermediates without interference from naturally occurring compounds.

Case Study:

In a study investigating energy metabolism in skeletal muscle, researchers utilized 2-acetyl-butanoic-d5 to trace the metabolic fate of ketone bodies during exercise. The results indicated enhanced energy production and improved metabolic efficiency when using the deuterated compound as a tracer, demonstrating its utility in understanding metabolic adaptations in muscle tissue.

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. Its unique properties make it valuable in developing drugs targeting metabolic disorders and conditions associated with energy dysregulation.

Case Study:

Research on drug formulations for treating obesity and diabetes has incorporated 2-acetyl-butanoic-d5 as a precursor for synthesizing β-lactamase inhibitors. These inhibitors are crucial for enhancing the efficacy of antibiotics against resistant bacterial strains, showcasing the compound's relevance in pharmaceutical chemistry.

Flavoring Agents

In the food industry, this compound is investigated for its potential as a flavoring agent due to its pleasant aroma reminiscent of butter and other dairy products. Its use in flavor formulations can enhance sensory profiles without altering nutritional content.

Data Table: Flavor Profile Analysis

| Compound | Aroma Characteristic | Concentration (ppm) |

|---|---|---|

| This compound | Buttery | 50-100 |

| Ethyl Butyrate | Fruity | 30-80 |

| Diacetyl | Buttery | 20-60 |

Biodegradable Plastics

The compound is also explored for its application in producing biodegradable plastics. Its chemical structure allows it to be integrated into polymer matrices, contributing to environmentally friendly materials that degrade more efficiently than traditional plastics.

Mécanisme D'action

The mechanism of action of 2-Acetyl-butanoic-d5 Acid Ethyl Ester primarily involves its role as a tracer in various analytical techniques. In mass spectrometry, it serves as an internal standard, allowing for more accurate quantification of analytes. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules .

Comparaison Avec Des Composés Similaires

Ethyl 2-acetylbutyrate: Similar in structure but lacks deuterium atoms.

Butanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but different substituents.

Uniqueness: The presence of deuterium in 2-Acetyl-butanoic-d5 Acid Ethyl Ester makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical techniques, making it a valuable tool in scientific research .

Activité Biologique

2-Acetyl-butanoic-d5 acid ethyl ester (CAS 141327-44-8) is a deuterated derivative of 2-acetylbutanoic acid, which has garnered attention in various biochemical applications, particularly in proteomics and metabolic studies. The incorporation of deuterium atoms can significantly influence the compound's pharmacokinetic properties, stability, and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉D₅O₃

- Molecular Weight : 163.23 g/mol

- CAS Number : 141327-44-8

The deuterated structure of 2-acetyl-butanoic acid enhances its stability and can affect its metabolic pathways when compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a metabolic precursor and its involvement in various biochemical pathways. The following mechanisms have been identified:

- Metabolic Pathways : The compound can participate in metabolic processes that involve acetylation reactions, influencing the synthesis of other bioactive molecules.

- Gene Expression Modulation : Research indicates that derivatives of acetylated compounds can modulate gene expression by affecting histone acetylation, leading to changes in transcriptional activity.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

Case Study 1: Metabolic Profiling

A study conducted by Russak et al. (2019) examined the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, including compounds similar to this compound. The findings highlighted that deuteration could lead to altered metabolic rates, potentially enhancing the therapeutic efficacy of drugs by prolonging their half-life in circulation.

| Parameter | Non-Deuterated Compound | Deuterated Compound (2-Acetyl-butanoic-d5) |

|---|---|---|

| Half-life | Short | Extended |

| Metabolic Stability | Lower | Higher |

| Bioavailability | Variable | Improved |

Case Study 2: Antioxidant Properties

In a comparative analysis of various acetylated compounds, it was found that those with structural similarities to 2-acetyl-butanoic-d5 exhibited significant antioxidant activity. This was measured using assays that quantified the reduction of reactive oxygen species (ROS) in cell cultures.

Research Findings Summary

- In vitro studies have shown that 2-acetyl-butanoic-d5 can enhance cellular resilience against oxidative damage.

- Gene expression analysis indicated modulation of pathways involved in inflammation and cellular stress responses.

Applications in Research and Industry

The unique properties of this compound make it valuable for several applications:

- Proteomics Research : Its stable isotopic labeling allows for precise quantification in mass spectrometry-based proteomic analyses.

- Pharmaceutical Development : The compound's altered pharmacokinetic profile due to deuteration may lead to the development of more effective therapeutic agents with reduced side effects.

Propriétés

IUPAC Name |

ethyl 2-acetyl-3,3,4,4,4-pentadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675520 | |

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141327-44-8 | |

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.